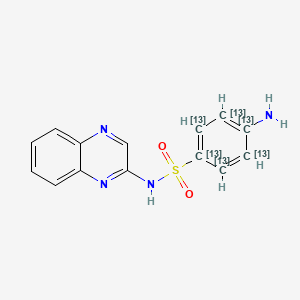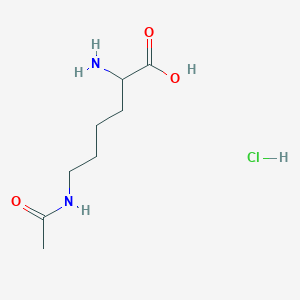![molecular formula C4H13NO7P2 B1514456 N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid CAS No. 89187-27-9](/img/structure/B1514456.png)
N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid is a complex organic compound that features both phosphonamidic and phosphoryl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid typically involves the reaction of a phosphonamidic acid derivative with an appropriate phosphorylating agent. The reaction conditions often include:
Solvent: Common solvents such as dichloromethane or acetonitrile.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction parameters would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield simpler phosphonamidic or phosphoryl compounds.
Substitution: Nucleophilic substitution reactions can replace the methoxy or hydroxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s phosphoryl and phosphonamidic groups are key to its activity, enabling it to form stable complexes or inhibit enzymatic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonamidic acids: Compounds with similar phosphonamidic functional groups.
Phosphoryl compounds: Molecules containing phosphoryl groups, such as phosphoric acids and esters.
Uniqueness
N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid is unique due to its combination of both phosphonamidic and phosphoryl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
89187-27-9 |
|---|---|
Formule moléculaire |
C4H13NO7P2 |
Poids moléculaire |
249.1 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-N-[hydroxy(methoxy)phosphoryl]-methoxyphosphonamidic acid |
InChI |
InChI=1S/C4H13NO7P2/c1-11-13(7,8)5(3-4-6)14(9,10)12-2/h6H,3-4H2,1-2H3,(H,7,8)(H,9,10) |
Clé InChI |
LNXLHOVWKBWPPF-UHFFFAOYSA-N |
SMILES |
COP(=O)(N(CCO)P(=O)(O)OC)O |
SMILES canonique |
COP(=O)(N(CCO)P(=O)(O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane](/img/structure/B1514373.png)



![Cyclohexanamine;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B1514382.png)
![1-[10-[3-[Bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone;hydrochloride](/img/structure/B1514384.png)

![Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]](/img/structure/B1514386.png)



![(5S,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514392.png)


